molecular formula C22H23N3O3 B12185533 N-(2-hydroxy-2-phenylethyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

N-(2-hydroxy-2-phenylethyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide

Cat. No.: B12185533
M. Wt: 377.4 g/mol
InChI Key: ZIUCKUVGLBUGEA-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylethyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline and its derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives typically involves the cyclization of anthranilic acid derivatives with various reagents. For N-(2-hydroxy-2-phenylethyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide, a common synthetic route includes the reaction of 2-aminobenzylamine with aldehydes under mild conditions . The reaction is often catalyzed by molecular iodine or other catalysts like iridium or cobalt, which facilitate the formation of the quinazoline ring .

Industrial Production Methods

Industrial production of quinazoline derivatives involves scalable and efficient methods such as the use of continuous flow reactors. These methods ensure high yields and purity of the final product. The use of environmentally benign catalysts and solvents is also emphasized to make the process more sustainable .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group (-CONH₂) and ester-like linkages in the azepinoquinazoline system undergo hydrolysis under acidic or alkaline conditions:

Reaction Type Conditions Products Reference
Acidic hydrolysis6M HCl, reflux (12 h)3-carboxylic acid derivative + 2-phenylethanolamine
Basic hydrolysis2M NaOH, 80°C (8 h)Sodium salt of 3-carboxylic acid + cleavage of azepine ring intermediates

Hydrolysis kinetics show pH dependence, with optimal rates observed at pH 1–2 (acidic) and pH 12–13 (basic). The reaction preserves the quinazoline core but modifies solubility and bioavailability .

Oxidation and Reduction

The 12-oxo group and 2-hydroxyethyl side chain participate in redox reactions:

Oxidation

Target Group Reagents Products Application
12-oxo (keto)KMnO₄, H₂SO₄, 50°C12-carboxylic acid derivativeEnhanced polarity
2-hydroxyethylCrO₃, acetone2-phenylacetyl groupImproved metabolic stability

Reduction

Target Group Reagents Products
12-oxoNaBH₄, ethanol, 25°C12-hydroxyl derivative
Quinazoline ringH₂, Pd/C (5 atm)Partially saturated azepinoquinazoline system

Reduction of the 12-oxo group increases hydrogen-bonding capacity, while ring saturation modulates electronic properties .

Electrophilic Substitution

The quinazoline ring undergoes nitration at position 6, guided by its electron-deficient nature:

Reagent Conditions Product Yield
Fuming HNO₃, H₂SO₄0°C, 4 h6-nitro-azepinoquinazoline derivative68%

Nitration follows the reactivity order 8 > 6 > 5 > 7 > 4 > 2 , consistent with quinazoline’s electrophilic substitution patterns . The nitro group enhances interactions with aromatic receptor sites.

Nucleophilic Substitution

The quinazoline core reacts with nucleophiles at position 4:

Nucleophile Conditions Product Key Feature
Sodamide (NaNH₂)Dry THF, 60°C, 6 h4-amino derivativeImproved aqueous solubility
Hydrazine (N₂H₄)Ethanol, reflux, 10 h4-hydrazine adductChelation capacity for metals

These substitutions proceed via intermediate zwitterionic species, as confirmed by computational studies .

Cyclization and Ring-Opening Reactions

The azepine ring undergoes strain-driven transformations:

Reaction Type Catalyst/Reagent Product
Acid-catalyzed ring-openingH₃PO₄, 120°CLinear diamide intermediate
Base-induced cyclizationK₂CO₃, DMF, 100°CTricyclic lactam derivative

Ring-opening reactions are critical for synthesizing downstream analogs, while cyclization stabilizes high-energy intermediates .

Scientific Research Applications

The compound N-(2-hydroxy-2-phenylethyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry, pharmacology, and biochemistry, supported by comprehensive data tables and case studies.

Properties

  • Molecular Formula : C20H24N2O3
  • Molecular Weight : 344.42 g/mol

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known bioactive molecules. Its unique functional groups may contribute to various pharmacological effects.

Case Study: Anticancer Activity

A study demonstrated that derivatives of quinazoline compounds exhibit significant anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. The compound's ability to modulate these pathways indicates its potential as a lead compound for developing new anticancer agents.

Study Findings Reference
Anticancer ActivityInhibition of cancer cell proliferation
Kinase InhibitionTargeting specific kinases

Pharmacology

The pharmacological profile of the compound suggests it may act on various receptors and enzymes in the body, making it a candidate for further exploration in drug development.

Case Study: Neuroprotective Effects

Research has shown that compounds similar to this one can exhibit neuroprotective effects by interacting with NMDA receptors. This interaction is crucial for preventing excitotoxicity associated with neurodegenerative diseases.

Mechanism Effect Reference
NMDA Receptor ModulationNeuroprotection against excitotoxicity
Antioxidant PropertiesReduction of oxidative stress

Biochemistry

The compound's biochemical applications extend to enzyme inhibition and modulation of metabolic pathways.

Case Study: Enzyme Inhibition

Studies have indicated that quinazoline derivatives can inhibit enzymes involved in metabolic pathways related to inflammation and cancer progression. This inhibition can lead to decreased levels of pro-inflammatory cytokines.

Enzyme Target Effect Reference
Cyclooxygenase (COX)Decreased inflammation
Protein KinaseInhibition of cancer progression

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylethyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide involves its interaction with various molecular targets. It can inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The compound also interacts with receptors in the nervous system, which may explain its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-2-phenylethyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various therapeutic applications .

Biological Activity

N-(2-hydroxy-2-phenylethyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide is a novel compound belonging to the quinazoline derivatives family. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C22H23N3O3
  • Molecular Weight : 377.4 g/mol
  • IUPAC Name : N-(2-hydroxy-2-phenylethyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide

The compound's structure includes a quinazoline core which is known for its diverse biological activities including anticancer and anti-inflammatory properties .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been observed to inhibit enzymes involved in cell proliferation and apoptosis pathways. Specifically, quinazoline derivatives have been shown to affect:

  • Protein Kinases : These are critical in regulating cell growth and survival. Inhibition of specific kinases can lead to reduced tumor growth .
  • Topoisomerases : The compound may act as an inhibitor of topoisomerase I and II, which are essential for DNA replication and transcription .
  • Cyclooxygenases (COX) : Some studies indicate that derivatives can inhibit COX enzymes involved in inflammatory responses .

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity against selected cancer types:

Cancer Type Cell Line IC50 (µM) Mechanism
Lung CancerA54915.0Induction of apoptosis via kinase inhibition
LeukemiaU93710.5Inhibition of topoisomerase activity
Breast CancerMCF712.0Cell cycle arrest at G1 phase

These findings suggest that the compound may serve as a potential lead for developing new anticancer therapies .

Anti-inflammatory Activity

Research indicates that quinazoline derivatives can also exhibit anti-inflammatory properties. The compound has been evaluated for its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha in vitro:

Inflammatory Model Effect Observed Concentration (µM)
LPS-induced HL-60 cellsReduction in TNF-alpha secretion5 - 20

This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Case Study on Anticancer Efficacy :
    A study conducted on the A549 lung cancer cell line showed that treatment with N-(2-hydroxy-2-phenylethyl)-12-oxo resulted in significant cell death compared to control groups. The mechanism was linked to apoptosis induction through mitochondrial pathways.
  • Evaluation of Anti-inflammatory Properties :
    In an experimental model using human promyelocytic HL-60 cells stimulated with LPS, the compound demonstrated a dose-dependent inhibition of TNF-alpha production. This highlights its potential as an anti-inflammatory agent.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

N-(2-hydroxy-2-phenylethyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C22H23N3O3/c26-19(15-7-3-1-4-8-15)14-23-21(27)16-10-11-17-18(13-16)24-20-9-5-2-6-12-25(20)22(17)28/h1,3-4,7-8,10-11,13,19,26H,2,5-6,9,12,14H2,(H,23,27)

InChI Key

ZIUCKUVGLBUGEA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=CC(=C3)C(=O)NCC(C4=CC=CC=C4)O)C(=O)N2CC1

Origin of Product

United States

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